molecular formula C416H677N125O126S2 B1143803 PARATHYROID HORMONE CAS No. 12584-96-2

PARATHYROID HORMONE

Katalognummer: B1143803
CAS-Nummer: 12584-96-2
Molekulargewicht: 9509.72
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PARATHYROID HORMONE is a useful research compound. Its molecular formula is C416H677N125O126S2 and its molecular weight is 9509.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Osteoporosis Treatment

PTH has been recognized for its anabolic effects on bone metabolism, making it a valuable treatment for osteoporosis. The recombinant form of PTH, known as teriparatide (PTH 1-34), has been shown to stimulate bone formation and increase bone mineral density (BMD) in postmenopausal women and men with osteoporosis. Studies indicate that intermittent administration of PTH can lead to significant increases in BMD and reductions in fracture risk, particularly in patients with severe osteoporosis .

Hypoparathyroidism Management

In patients with hypoparathyroidism, where there is insufficient PTH production, treatment options have traditionally included calcium and vitamin D supplementation. However, recent advancements have introduced the use of recombinant PTH to restore normal calcium levels and improve quality of life. A phase 3 study demonstrated that patients receiving PTH maintained normocalcemia without the need for conventional therapy .

Secondary Hyperparathyroidism

In chronic kidney disease (CKD), secondary hyperparathyroidism often develops due to imbalances in calcium and phosphate metabolism. PTH plays a pivotal role in this condition by regulating calcium reabsorption in the kidneys and promoting phosphate excretion. Therapeutic agents like doxercalciferol are used to manage secondary hyperparathyroidism by modulating PTH levels and improving patient outcomes .

Bone Health in CKD

Patients with CKD frequently experience bone mineralization disorders due to altered PTH levels. Research has shown that managing PTH levels can help mitigate these effects, leading to better bone health outcomes. The administration of PTH analogs has been explored as a means to improve bone density and reduce fracture risk in this population .

Cardiovascular Health

Emerging research suggests that PTH may influence cardiovascular health through its effects on vascular smooth muscle cells and cardiomyocytes. Elevated levels of PTH have been associated with increased cardiovascular risk, particularly in patients with end-stage renal disease. Studies indicate that PTH can affect myocardial energy metabolism and promote left ventricular hypertrophy . Understanding these mechanisms may lead to novel therapeutic strategies for managing cardiovascular complications associated with chronic kidney disease.

Case Studies

Study Population Intervention Findings
Study 1Postmenopausal women with osteoporosisTeriparatide (PTH 1-34)Significant increase in BMD and reduction in vertebral fractures
Study 2Patients with chronic hypoparathyroidismRecombinant PTH therapyMaintained normocalcemia without conventional therapy
Study 3CKD patients with secondary hyperparathyroidismDoxercalciferolImproved serum calcium levels and reduced PTH secretion

Eigenschaften

CAS-Nummer

12584-96-2

Molekularformel

C416H677N125O126S2

Molekulargewicht

9509.72

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.